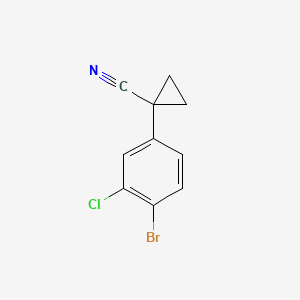

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

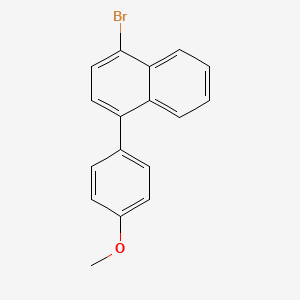

“1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS Number: 1314776-50-5 . It has a molecular weight of 256.53 . The IUPAC name for this compound is 1-(4-bromo-3-chlorophenyl)cyclopropanecarbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrClN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 . This indicates that the molecule consists of a cyclopropane ring with a carbonitrile group (-CN) and a 4-bromo-3-chlorophenyl group attached.It is recommended to be stored at -20°C for maximum recovery .

Scientific Research Applications

Stereoselective Synthesis

- Research has demonstrated the use of similar compounds in the stereoselective synthesis of highly functionalized cyclopropanes, which are important in the production of various pharmaceuticals and fine chemicals. For example, a palladium-catalyzed alkylation and S(N)(') cyclization procedure was developed for alpha-substituted carbonitriles, providing a pathway to synthesize cyclopropanes with high diastereoselectivity (Dorizon et al., 1999).

Reactions and Structural Analysis

- Another study described the structure of a compound closely related to 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile. This research provided insights into the configuration and geometry of such compounds, which is crucial for understanding their reactivity and potential applications (Ülkü et al., 1995).

Synthesis of Derivatives

- Cyclopropane derivatives, similar to 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile, have been synthesized through various reactions, including bromination and chlorination. These reactions are important for creating compounds with specific properties for use in different fields, including materials science and pharmaceuticals (Billups et al., 1984).

Application in Optoelectronics and Nonlinear Optics

- Compounds structurally similar to 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile have been explored for their optoelectronic properties. Such studies are significant for the development of new materials with potential applications in electronic and photonic devices (Irfan et al., 2020).

Asymmetric Synthesis

- The compound has been utilized in the asymmetric synthesis of optically active cyclopropanecarboxylic acids. This is particularly relevant in the creation of chiral compounds, which are crucial in the development of certain types of pharmaceuticals (Gui, 1998).

properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXVQYBQBYXGKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742711 |

Source

|

| Record name | 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile | |

CAS RN |

1314776-50-5 |

Source

|

| Record name | 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)